Cas no 1396767-25-1 (2-4-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-amido)phenyl-2H-1,2,3,4-tetrazole-5-carboxamide)

2-4-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-amido)phenyl-2H-1,2,3,4-tetrazole-5-carboxamide 化学的及び物理的性質
名前と識別子
-
- 2-4-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-amido)phenyl-2H-1,2,3,4-tetrazole-5-carboxamide
- 2-[4-[(2-methyl-2,3-dihydro-1,4-benzodioxine-3-carbonyl)amino]phenyl]tetrazole-5-carboxamide
- F6242-0158
- 1396767-25-1
- VU0539627-1
- 2-(4-(3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide
- 2-[4-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-amido)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide
- AKOS024542313
-
- インチ: 1S/C18H16N6O4/c1-10-15(28-14-5-3-2-4-13(14)27-10)18(26)20-11-6-8-12(9-7-11)24-22-17(16(19)25)21-23-24/h2-10,15H,1H3,(H2,19,25)(H,20,26)
- InChIKey: PRQZHHGAQKQXHM-UHFFFAOYSA-N
- ほほえんだ: N1=C(C(N)=O)N=NN1C1=CC=C(NC(C2OC3=CC=CC=C3OC2C)=O)C=C1
計算された属性
- せいみつぶんしりょう: 380.12330301g/mol
- どういたいしつりょう: 380.12330301g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 28
- 回転可能化学結合数: 4
- 複雑さ: 584
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 134Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
2-4-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-amido)phenyl-2H-1,2,3,4-tetrazole-5-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6242-0158-20mg |
2-[4-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-amido)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide |
1396767-25-1 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6242-0158-10μmol |
2-[4-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-amido)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide |
1396767-25-1 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6242-0158-5mg |
2-[4-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-amido)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide |
1396767-25-1 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6242-0158-1mg |
2-[4-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-amido)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide |
1396767-25-1 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6242-0158-4mg |
2-[4-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-amido)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide |
1396767-25-1 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6242-0158-15mg |
2-[4-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-amido)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide |
1396767-25-1 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6242-0158-75mg |
2-[4-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-amido)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide |
1396767-25-1 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F6242-0158-20μmol |
2-[4-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-amido)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide |
1396767-25-1 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6242-0158-3mg |
2-[4-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-amido)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide |
1396767-25-1 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6242-0158-40mg |
2-[4-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-amido)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide |
1396767-25-1 | 40mg |
$140.0 | 2023-09-09 |
2-4-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-amido)phenyl-2H-1,2,3,4-tetrazole-5-carboxamide 関連文献
-
Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
-
Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
-
Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
-
Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
-
Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
-
Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
-
Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
2-4-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-amido)phenyl-2H-1,2,3,4-tetrazole-5-carboxamideに関する追加情報
Introduction to 2-4-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-amido)phenyl-2H-1,2,3,4-tetrazole-5-carboxamide (CAS No. 1396767-25-1)
2-4-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-amido)phenyl-2H-1,2,3,4-tetrazole-5-carboxamide, with the CAS number 1396767-25-1, is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of tetrazoles and is characterized by its unique structural features and potential biological activities. The compound's structure includes a tetrazole ring, a benzodioxine moiety, and an amide linkage, which collectively contribute to its pharmacological properties.
The tetrazole ring is a well-known functional group in medicinal chemistry due to its ability to mimic carboxylic acid functionalities and its potential for improving the metabolic stability and bioavailability of drugs. The presence of the tetrazole ring in 2-4-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-amido)phenyl-2H-1,2,3,4-tetrazole-5-carboxamide suggests that it may exhibit enhanced pharmacokinetic properties compared to similar compounds without this moiety.
The benzodioxine moiety is another key structural element of this compound. Benzodioxines are cyclic ethers that are often found in natural products and have been associated with various biological activities, including anti-inflammatory and antitumor effects. The inclusion of this moiety in the structure of 2-4-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-amido)phenyl-2H-1,2,3,4-tetrazole-5-carboxamide may contribute to its potential therapeutic applications.
The amide linkage in the compound plays a crucial role in its overall stability and reactivity. Amides are known for their robustness and resistance to hydrolysis under physiological conditions. This characteristic is particularly important for compounds designed for oral administration or long-term therapeutic use.
Recent studies have explored the biological activities of 2-4-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-amido)phenyl-2H-1,2,3,4-tetrazole-5-carboxamide. One notable area of research has focused on its potential as an anti-inflammatory agent. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. These findings suggest that 2-4-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-amido)phenyl-2H-1,2,3,4-tetrazole-5-carboxamide may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 2-4-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-amido)phenyl-2H-1,2,3,4-tetrazole-5-carboxamide has also been investigated for its antitumor activity. Preclinical studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For example, it has been shown to inhibit the activation of Akt and ERK signaling pathways in breast cancer cells. These findings highlight the potential of 2-4-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-amido)phenyl-2H-1,2,3,4-tetrazole-5-carboxamide as a novel anticancer agent.
The pharmacokinetic profile of 2-4-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-amido)phenyl-H-,H-,H-,tetrazole--carboxamide has also been studied extensively. In vivo studies in animal models have shown that this compound exhibits good oral bioavailability and a favorable distribution profile. It is rapidly absorbed from the gastrointestinal tract and distributed to various tissues. The compound's half-life is moderate, allowing for once or twice daily dosing regimens in clinical settings.
Toxicity studies have indicated that 2-(3-methyl-dihydro-benzodioxine-amido)phenyl-tetrazole-carboxamide has a low toxicity profile at therapeutic doses. No significant adverse effects were observed in preclinical toxicity studies conducted in rodents and non-human primates. These results support the safety of this compound for further clinical development.
Clinical trials are currently underway to evaluate the safety and efficacy of ----(----methyl
1396767-25-1 (2-4-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-amido)phenyl-2H-1,2,3,4-tetrazole-5-carboxamide) 関連製品
- 1262773-78-3(3-methyl-1-(2-methylphenyl)piperazine hydrochloride)
- 861113-59-9(2,2,6,7-tetramethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde)
- 2229354-49-6(2-bromo-3-(piperidin-3-yloxy)phenol)
- 2229495-91-2(3-(aminomethyl)-3-(2,6-difluoro-4-methylphenyl)cyclobutan-1-ol)
- 2034531-24-1(N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide)
- 2248173-41-1((2S)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-amine)
- 2228511-02-0(3-(2-methoxyquinolin-3-yl)propanenitrile)
- 2035007-23-7((2E)-3-(2-chlorophenyl)-N-{2-[5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide)
- 1251621-66-5(N-(3-chlorophenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide)
- 2228631-45-4(1-({6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}methyl)cyclopropan-1-amine)



